1-(4-chlorophenyl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H25ClN2O3 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications
Disposition and Metabolism of SB-649868 : This study focused on the disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans. It highlights the drug's metabolic pathways and the identification of principal circulating components and metabolites following administration. Such research is crucial for understanding the pharmacokinetics and metabolic fate of novel compounds in drug development processes (Renzulli et al., 2011).
Phase 2 Efficacy Trial of an Oral 8-Aminoquinoline : This study evaluated the efficacy of an oral 8-aminoquinoline derivative for the treatment of visceral leishmaniasis, showcasing the compound's therapeutic potential and providing insights into the development of new treatments for parasitic diseases (Sherwood et al., 1994).
Excretion, Metabolism, and Pharmacokinetics of CP-945,598 : This research investigated the pharmacokinetics of CP-945,598, a cannabinoid CB1 receptor antagonist, in humans. Understanding the excretion and metabolic pathways of such compounds is vital for drug development, especially in designing treatments with minimal side effects and optimal therapeutic efficacy (Miao et al., 2012).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-30-20-9-4-16-14-17(22(28)27-21(16)15-20)10-13-26-23(29)24(11-2-3-12-24)18-5-7-19(25)8-6-18/h4-9,14-15H,2-3,10-13H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKHTGSGSQLCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.